molecular formula C16H22O B7794961 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol CAS No. 17152-81-7

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol

Cat. No.: B7794961
CAS No.: 17152-81-7
M. Wt: 230.34 g/mol
InChI Key: DUDPYRGZUMHGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,7,7-Trimethylbicyclo[221]hept-2-yl)phenol is a chemical compound with the molecular formula C16H22O It is known for its unique structure, which includes a bicyclic framework with a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol typically involves the reaction of camphene with phenol under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the camphene acts as the alkylating agent. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter systems, such as gamma-aminobutyric acid (GABA) receptors. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

    4-Isobornylphenol: Similar structure with a different substitution pattern on the phenolic ring.

    4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenolic group.

    4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)aniline: Contains an amino group instead of a phenolic group.

Uniqueness

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is unique due to its specific bicyclic structure and phenolic functionality, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-15(2)12-8-9-16(15,3)14(10-12)11-4-6-13(17)7-5-11/h4-7,12,14,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDPYRGZUMHGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)C3=CC=C(C=C3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937999
Record name 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4488-58-8, 17152-81-7
Record name exo-p-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC184792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-p-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.